![molecular formula C16H14O2 B7771003 1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- CAS No. 7642-25-3](/img/structure/B7771003.png)
1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
Vue d'ensemble
Description
1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- is an organic compound with a complex structure that includes a butanedione backbone and a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- typically involves the reaction of 1,3-butanedione with a biphenyl derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of biphenyl reacts with 1,3-butanedione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone group into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring or the diketone backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities. Additionally, the biphenyl group may interact with biological membranes or proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butanedione,1-phenyl-: Similar in structure but lacks the biphenyl group, leading to different chemical and biological properties.
1,3-Butanedione,1-(4-methylphenyl)-: Contains a methyl-substituted phenyl group, affecting its reactivity and applications.
1,3-Butanedione,1-(4-chlorophenyl)-: The presence of a chlorine atom introduces different electronic effects and reactivity.
Uniqueness
1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential applications. The biphenyl group enhances the compound’s stability and reactivity, making it suitable for various advanced applications in research and industry.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFHAOFFCVXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280598 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7642-25-3 | |
| Record name | NSC17545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


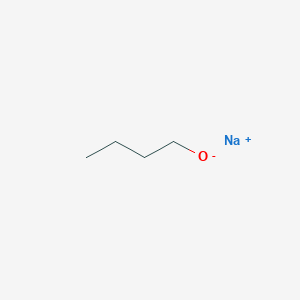

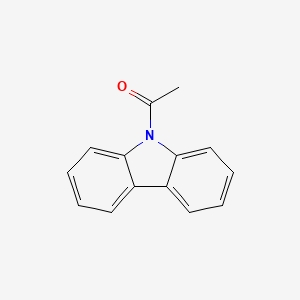
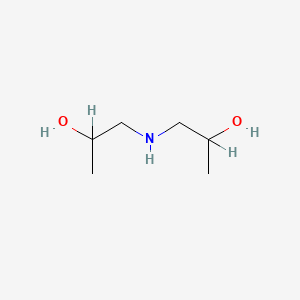
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)
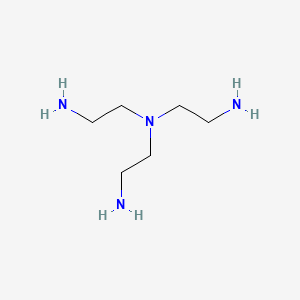
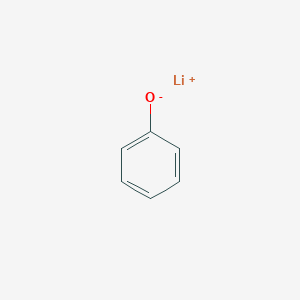
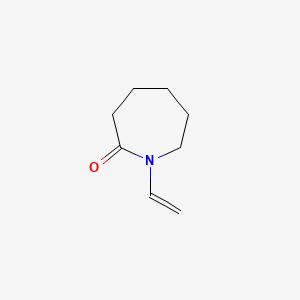
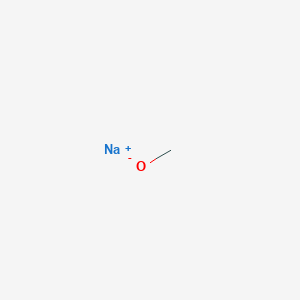
![2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B7770986.png)
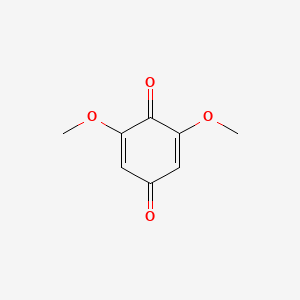

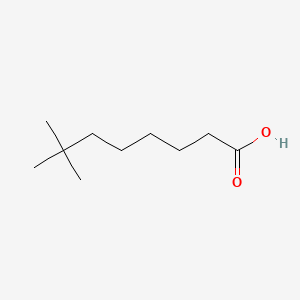
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B7771031.png)
